![molecular formula C17H22BNO3 B1402402 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1426921-31-4](/img/structure/B1402402.png)
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C17H22BNO3 and its molecular weight is 299.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzoxaboroles in Research
Benzoxaboroles, derivatives of phenylboronic acids, have gained attention due to their unique properties and wide applications in various fields. Although the compound isn't directly mentioned, its structural features suggest potential relevance in similar applications. Benzoxaboroles are not only utilized as building blocks and protecting groups in organic synthesis but also exhibit biological activities and are under clinical trials for their therapeutic potentials. These compounds can bind to hydroxyl compounds, making them suitable molecular receptors for sugars and glycoconjugates, indicating their significance in biochemical research and potential therapeutic applications (Adamczyk-Woźniak et al., 2009).
Synthesis and Application in Organic Chemistry
The synthesis of organic compounds, like 2-Fluoro-4-bromobiphenyl, demonstrates the importance of intermediates and catalysts in the manufacture of pharmaceuticals and other organic materials. The methodologies employed in these syntheses, which might involve compounds structurally similar to 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are crucial for the development of efficient and cost-effective production processes. These compounds are essential in creating materials with specific properties for various industrial applications (Qiu et al., 2009).
Benzoxaborole Derivatives in Medicinal Chemistry
The versatility of benzoxaborole scaffolds has been explored extensively in medicinal chemistry, leading to the discovery of new classes of antibacterial, antifungal, anti-protozoal, and antiviral agents. The unique mechanism of action, attributed to the electron-deficient nature of the boron atom in these compounds, highlights the potential of structurally related compounds like 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in drug discovery and development. These findings underscore the potential of such compounds in addressing various infectious diseases and inflammatory conditions, marking a significant contribution to therapeutic research and development (Nocentini et al., 2018).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIOWHNXJEJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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